

What are the physical properties of phenetole?

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An In-depth Technical Guide to the Physical Properties of **Phenetole**

For Researchers, Scientists, and Drug Development Professionals

Phenetole (also known as ethoxybenzene or ethyl phenyl ether) is an aromatic ether with the chemical formula C₈H₁₀O. It presents as a clear, colorless to slightly yellow liquid with a characteristic sweet, aromatic odor.[1][2][3] Its unique combination of properties, including its role as a non-polar solvent and its chemical stability, makes it a valuable intermediate and research chemical in various fields, including the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][4] This guide provides a comprehensive overview of the key physical properties of **phenetole**, complete with quantitative data and standard experimental protocols for their determination.

Quantitative Physical Properties of Phenetole

The physical characteristics of **phenetole** have been extensively studied and reported across various chemical literature and databases. The following table summarizes the key quantitative data. Note that minor variations in reported values can be attributed to different experimental conditions and purity levels.



Property	Value	
Molecular Formula	C ₈ H ₁₀ O[1][4][5][6]	
Molecular Weight	122.16 g/mol [4][6][7]	
Appearance	Clear, colorless to slightly yellow oily liquid[1][2] [8]	
Odor	Distinctive, pleasant, sweet aromatic odor[1][5]	
Melting Point	-30 °C (-22 °F)[1][2][4][5][6][7][8][9][10][11][12] [13]	
Boiling Point	169 - 173 °C (336 - 343 °F) at 760 mmHg[1][2] [5][6][7][11]	
Density	0.966 - 0.967 g/mL at 20-25 °C[1][2][4][5][6][7] [8][9][10][11]	
Refractive Index (n_D)	1.507 - 1.5076 at 20 °C[1][4][5][6][7][9][10]	
Vapor Pressure	1.53 - 2.27 mmHg at 25 °C[4][5][6][9][11][13][14]	
Vapor Density	4.21 (Air = 1.0)[11]	
Flash Point	57 °C (135 °F)[1][2][4][9][11][13][15]	
Solubility	- Water: Practically insoluble (0.57 g/L)[1][2][3] [4][5][7][11][13]- Organic Solvents: Freely soluble in ethanol, ether, chloroform, and oils[1] [3][4][6][7]	
LogP (Octanol/Water)	2.04 - 2.51[4][6][16]	
Viscosity	4.2389 x 10 ⁻³ Pa·s at melting point; 1.32 cP at 19.9 °C[6][16]	

Experimental Protocols for Property Determination

The following sections detail standardized laboratory methodologies for measuring the primary physical properties of liquid compounds like **phenetole**.



Melting Point Determination

The melting point of **phenetole** is below ambient temperature. This protocol describes the general method for determining the freezing point, which is identical to the melting point for a pure substance.

Apparatus:

- Low-temperature thermometer or thermocouple
- · Small test tube or sample vial
- Cooling bath (e.g., dry ice/acetone or a cryocooler)
- Stirring mechanism (magnetic stirrer or manual)

Procedure:

- Place a sample of phenetole (approx. 2-3 mL) into the test tube.
- Position the thermometer or thermocouple so that the bulb is fully immersed in the liquid sample but not touching the sides or bottom of the tube.
- Immerse the test tube in the cooling bath, ensuring the liquid level of the bath is above the sample level.
- Begin stirring the sample gently and continuously to ensure uniform cooling and prevent supercooling.
- Record the temperature at regular intervals (e.g., every 30 seconds).
- The temperature at which the first crystals appear and remain is the initial freezing point. The temperature will plateau as the substance freezes. This plateau temperature is recorded as the freezing point (melting point).[17][18]
- For high accuracy, a heating curve can be generated by allowing the frozen sample to warm up slowly while recording the temperature; the plateau observed during melting confirms the melting point.



Boiling Point Determination

Apparatus:

- Distillation flask
- Condenser
- Thermometer (calibrated)
- Heating mantle or oil bath
- · Boiling chips

Procedure:

- Place a measured volume of **phenetole** (e.g., 20 mL) into the distillation flask and add a few boiling chips to ensure smooth boiling.
- Set up the distillation apparatus with the thermometer positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is measured accurately.
- Begin heating the flask gently using the heating mantle or oil bath.
- Observe the temperature as the liquid begins to boil and its vapor rises.
- The boiling point is the temperature at which the vapor temperature stabilizes while the liquid
 is actively boiling and condensate is forming on the thermometer bulb. This temperature
 should remain constant during the distillation of a pure substance.
- Record the atmospheric pressure at the time of the experiment, as boiling point is pressuredependent. The observed boiling point can be corrected to standard pressure if necessary.

Density Determination

Apparatus:

Pycnometer (a specific gravity bottle of a known volume)



- Analytical balance (accurate to ±0.0001 g)
- Constant temperature water bath

Procedure:

- Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).
- Fill the pycnometer with distilled water and place it in the constant temperature bath (e.g., 20.0 °C or 25.0 °C) until it reaches thermal equilibrium.
- Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer and weigh it again (m₂).
- Empty and dry the pycnometer completely.
- Fill the pycnometer with **phenetole** and repeat the thermal equilibration process in the water bath.
- Adjust the phenetole level to the calibration mark, dry the exterior, and weigh the filled pycnometer (m₃).
- The density (ρ) of **phenetole** is calculated using the formula: ρ_**phenetole** = [(m₃ m₁) / (m₂ m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Refractive Index Determination

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Light source (typically a sodium lamp, $\lambda = 589$ nm)
- Dropper



Procedure:

- Turn on the refractometer and the light source. Allow the instrument to warm up.
- Circulate water from the constant temperature bath through the refractometer prisms to maintain a precise temperature (e.g., 20.0 °C).
- Clean the surfaces of the measuring and illuminating prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.
- Using a clean dropper, place 2-3 drops of **phenetole** onto the surface of the lower prism.
- Close the prisms gently but firmly.
- Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible in the field of view.
- If a colored fringe appears at the border, turn the chromaticity adjustment knob until the border becomes a sharp, achromatic line.
- Turn the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.
- Press the switch to illuminate the internal scale and read the refractive index value directly from the scale.[19]

Logical Workflow Visualization

While **phenetole**'s physical properties do not involve signaling pathways, its purification from synthesis byproducts (such as unreacted phenol) follows a distinct experimental workflow. This process is crucial for obtaining a pure sample, which is essential for accurate physical property determination. The following diagram illustrates this standard purification workflow.



Workflow for Phenetole Purification Liquid-Liquid Extraction Crude Phenetole (in Diethyl Ether) Step 1 Wash with 10% NaOH (aq) (Removes acidic phenols) Step 2 Wash with Water (Removes residual NaOH) Step 3 Drying and Final Purification Dry organic layer (e.g., over anhydrous Na₂SO₄) Step 4 **Evaporate Diethyl Ether** Step 5 Fractional Distillation (under vacuum or atmospheric pressure) Final Product

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Pure Phenetole

Caption: A diagram illustrating the multi-step workflow for the purification of **phenetole**.



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